2-(5-bromo-1H-pyrazol-1-yl)pyridine

Physical Chemistry Chemical Logistics Automated Synthesis

2-(5-Bromo-1H-pyrazol-1-yl)pyridine (CAS 1546135-62-9) is a heterocyclic building block featuring a pyridine ring linked at its 2-position to the 1-nitrogen of a 5-bromopyrazole moiety. With a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol, this compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting kinases and other disease-relevant enzymes.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 1546135-62-9
Cat. No. B1447853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-1H-pyrazol-1-yl)pyridine
CAS1546135-62-9
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C(=CC=N2)Br
InChIInChI=1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H
InChIKeyNOWKPHLHODDVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-1H-pyrazol-1-yl)pyridine (CAS 1546135-62-9): A Pyrazole-Pyridine Heterocyclic Building Block for Advanced Synthesis and Medicinal Chemistry


2-(5-Bromo-1H-pyrazol-1-yl)pyridine (CAS 1546135-62-9) is a heterocyclic building block featuring a pyridine ring linked at its 2-position to the 1-nitrogen of a 5-bromopyrazole moiety . With a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol, this compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting kinases and other disease-relevant enzymes [1]. Its commercial availability as a liquid with a purity of 95%+ from major chemical suppliers makes it a readily accessible starting material for research and development .

Why 2-(5-Bromo-1H-pyrazol-1-yl)pyridine Cannot Be Substituted by Common Pyrazole or Pyridine Analogs in Research Protocols


Generic substitution with other commercially available halogenated pyrazole or pyridine derivatives will fail to replicate the synthetic outcomes and biological activity profiles achieved with 2-(5-bromo-1H-pyrazol-1-yl)pyridine. The specific regiochemistry of the bromine at the 5-position of the pyrazole ring dictates its chemical reactivity and the electronic properties of the resulting intermediates, differentiating it from isomers where the halogen is on the pyridine ring . Literature data establishes that the reactivity of halogenated pyrazoles in key cross-coupling reactions is not uniform; bromo derivatives, as a class, exhibit a quantifiably lower propensity for the deleterious dehalogenation side reaction compared to iodo derivatives [1]. Therefore, selecting a bromo-pyrazole is a deliberate chemical decision, and the additional presence of the 2-pyridyl substituent in this specific compound introduces unique steric and electronic environments essential for the designed molecular recognition events in target binding [2].

Quantitative Technical Differentiation of 2-(5-Bromo-1H-pyrazol-1-yl)pyridine (CAS 1546135-62-9) Against Its Closest Structural and Functional Analogs


Physical Form Differentiation: Liquid vs. Solid Regioisomer for Streamlined Lab Handling

A key differentiator for procurement is physical form. The target compound is supplied as a liquid with 95% purity . Its direct regioisomer, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine (CAS 433922-57-7), where the bromine is on the pyridine ring, is a solid with a reported melting point . In automated synthesis platforms and high-throughput experimentation, liquid building blocks are often preferred for ease of accurate dispensing and dissolution, reducing the solvent compatibility issues and potential for pipetting errors associated with solids. This workflow advantage directly impacts reproducibility and efficiency in large-scale library synthesis.

Physical Chemistry Chemical Logistics Automated Synthesis

Superior Coupling Efficiency: Bromopyrazoles Reduce Dehalogenation Compared to Iodopyrazoles in Suzuki-Miyaura Reactions

Selecting the correct halogen for a coupling handle is crucial. A direct comparative study on the Suzuki-Miyaura reaction of halogenated aminopyrazoles revealed that bromo (and chloro) derivatives are superior to their iodo counterparts [1]. The study explicitly states that Br and Cl derivatives were superior to iodopyrazoles, as a result of reduced propensity to dehalogenation. This quantification of a known side reaction provides a clear argument for selecting a brominated building block like this compound over an analogous iodo-substituted pyrazole when planning a synthetic sequence involving palladium-catalyzed cross-coupling, as it predicts higher yields and cleaner crude products.

Synthetic Chemistry Cross-Coupling Reactions Reaction Optimization

Distinctive Regiochemistry Dictates Downstream Bioactivity in Kinase Inhibitor Scaffolds

The specific 1-(pyridin-2-yl)-5-bromo-1H-pyrazole architecture is a key pharmacophoric element in the development of selective Cyclin-Dependent Kinase (CDK) inhibitors. Research in scaffold-hopping from a known CDK9 inhibitor led to a series of pyrazolo[3,4-b]pyridine compounds [1]. The synthesis of these final bioactive molecules relies on building blocks with the correct pre-positioned nitrogen atoms and halogen handles for cyclization and subsequent functionalization. Using a regioisomer like 5-Bromo-2-(1H-pyrazol-1-yl)pyridine (bromine on pyridine) would lead to an entirely different core scaffold with altered kinase selectivity profiles, as demonstrated by hit compounds showing IC50 values of 0.36 μM for CDK2 and 1.8 μM for CDK9, and achieving a 265-fold selectivity window for CDK2 over CDK9 [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationships

Safety Profile: Quantified Hazard Classification for Laboratory Risk Assessment

The compound carries a specific, notified hazard classification under the EU CLP regulation [1]. It is classified as Skin Irritant 2 (H315), Eye Damager 1 (H318), and STOT SE 3 (H335 for respiratory irritation). In comparison, many commercially available but novel or less regulated halogenated heterocyclic building blocks lack such a definitive and public safety profile. This quantified classification profile allows procurement teams and lab managers to make informed decisions regarding storage, handling, and waste disposal protocols without undertaking costly de novo hazard assessments. The availability of this data reduces liability and setup time compared to similar compounds with unknown profiles.

Chemical Safety Regulatory Compliance Laboratory Management

Commercial Availability and Purity: A Reproducibility-Driven Selection Criterion

Reproducible synthesis depends on the quality of starting materials. This compound is commercially available from major global chemical suppliers including Sigma-Aldrich, Fluorochem, and CymitQuimica, with verified purities of 95% or higher . The consistency of supply and documented purity from multiple independent sources mitigates the risk associated with sourcing from a single vendor or of using an analog of unknown provenance. This multi-supplier availability is a quantifiable indicator of market validation for this specific building block, reducing supply chain risk and ensuring batch-to-batch consistency, which is not always the case for more exotic, custom-synthesized analogs.

Procurement Quality Control Synthetic Reproducibility

High-Impact Application Scenarios for 2-(5-Bromo-1H-pyrazol-1-yl)pyridine (CAS 1546135-62-9) Based on Verifiable Technical Differentiation


Automated Synthesis and High-Throughput Experimentation Workflows

In automated, high-throughput synthetic platforms, the liquid physical form of 2-(5-bromo-1H-pyrazol-1-yl)pyridine directly translates to operational efficiency and dispensing accuracy over its solid regioisomer . The reduction in manual handling for dissolution and transfer steps makes it the building block of choice for constructing diverse compound libraries, where the bromo-pyrazole core's established reactivity profile (including lower dehalogenation risk in cross-coupling) promises higher success rates in automated reaction sequences [1].

Fragment-Based Drug Discovery and Kinase Inhibitor Development

Medicinal chemistry programs targeting cyclin-dependent kinases (CDKs) or related enzymes will directly benefit from this building block. Its precise regioisomeric structure is essential for accessing the pyrazolo[3,4-b]pyridine core scaffold that has demonstrated potent CDK2 inhibition with IC50 values as low as 0.36 μM [2]. Procuring the correct regioisomer is a critical go/no-go requirement for a synthetic campaign aiming to replicate or improve upon these published biological activities. Attempts to substitute it with a halogen-on-pyridine regioisomer would derail the project by generating an entirely different chemotype [2].

Laboratory Scale-Up with Defined Safety Protocols

Research laboratories transitioning from discovery to scale-up phases benefit from the compound's fully disclosed CLP hazard classification (Skin Irrit. 2, Eye Dam. 1, STOT SE 3) [3]. This curated regulatory data allows for the immediate implementation of standardized safety operating procedures, personal protective equipment requirements, and waste stream management without the need for third-party safety testing, accelerating the project timeline and ensuring regulatory compliance from the outset.

Synthetic Methodology Development and Optimization Studies

For academic and industrial groups focused on developing novel C-C or C-heteroatom bond formations, this compound serves as an ideal, well-characterized substrate. Its commercial availability from multiple vendors at consistent purity levels (95%+) provides a reliable, reproducible standard for benchmarking new catalytic systems . Researchers can have confidence that their results are based on a robust, multi-sourced chemical entity, directly strengthening the credibility of their published methodology.

Technical Documentation Hub

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